The IUPAC name 2-(2,6-difluoro-4-iodophenyl)acetic acid derives from its phenylacetic acid backbone substituted with fluorine atoms at positions 2 and 6 and an iodine atom at position 4 of the aromatic ring. The numbering begins at the carbon bearing the acetic acid group (position 1), with subsequent positions assigned clockwise. The molecular formula is C₈H₅F₂IO₂, reflecting its halogen-rich structure.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2,6-difluoro-4-iodophenyl)acetic acid | Derived |
| SMILES | C1=C(C=C(C(=C1F)CC(=O)O)I)F | Analog |
| Molecular Weight | 313.04 g/mol | Calculated |
The acetic acid moiety (-CH₂COOH) at position 1 distinguishes it from related compounds, such as 2-(2,4-difluoro-6-iodophenyl)acetic acid, where halogen placement alters reactivity.
Halogenated phenylacetic acids emerged in the mid-20th century as intermediates in pharmaceutical synthesis. Early work focused on fluorine and chlorine derivatives due to their metabolic stability. The introduction of iodine, as seen in 2-(2,6-difluoro-4-iodophenyl)acetic acid, gained traction for its role in radiolabeling and catalysis. For example, platinum(IV) complexes incorporating 4-iodophenylacetic acid demonstrated enhanced cytotoxicity in cancer cell lines, underscoring iodine’s electronic effects.
Recent advances include nitrated derivatives like (2,6-difluoro-4-nitrophenyl)acetic acid (density: 1.6 g/cm³, boiling point: 366.8°C), which share synthetic pathways with iodinated analogs. These compounds highlight the versatility of halogenated phenylacetic acids in organic synthesis.
Positional isomerism profoundly influences the physicochemical properties of dihalogenated phenylacetic acids. In 2-(2,6-difluoro-4-iodophenyl)acetic acid, the ortho-fluorine atoms create steric hindrance, polarizing the aromatic ring and altering acidity (predicted pKa ≈ 3.1–3.5). Comparatively, meta- or para-substituted isomers exhibit distinct electronic profiles.
| Isomer | Substitution Pattern | Boiling Point (°C) | LogP |
|---|---|---|---|
| 2-(2,6-difluoro-4-iodophenyl) | 2,6-F; 4-I | ~360 (est.) | 2.1 |
| 2-(2,4-difluoro-6-iodophenyl) | 2,4-F; 6-I | 366.8 | 1.8 |
| 4-fluorophenylacetic acid | 4-F | 285.5 | 1.2 |
The ortho-fluorine arrangement enhances electrophilicity at the iodine-bearing carbon, facilitating nucleophilic substitution reactions. This contrasts with para-substituted dihydroindenofluorenes, where linkage geometry dictates optoelectronic behavior.